N-Deethyldorzolamide hydrochloride
Description
N-Deethyldorzolamide hydrochloride (CAS: 164455-27-0) is a pharmacopoeial reference standard and a key metabolite of Dorzolamide hydrochloride, a carbonic anhydrase inhibitor used primarily in glaucoma treatment . Structurally, it is the N-deethylated derivative of Dorzolamide, formed via metabolic elimination of the ethyl group from the parent compound’s ethylamino moiety. Its molecular formula is C₈H₁₃ClN₂O₄S₃, with a molecular weight of 332.85 g/mol . As an impurity and metabolite, it is critical in pharmaceutical quality control to ensure the purity and stability of Dorzolamide formulations .
Properties
IUPAC Name |
(4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S3.ClH/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12;/h3-4,6H,2,9H2,1H3,(H2,10,13,14);1H/t4-,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLLBYYSCGNPPR-DPIOYBAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167761 | |
| Record name | N-Deethyldorzolamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164455-27-0 | |
| Record name | N-Deethyldorzolamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164455270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Deethyldorzolamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DEETHYLDORZOLAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7DT2GS6VD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formation as a Byproduct in Dorzolamide Hydrochloride Synthesis
This compound is most commonly encountered as an impurity during the industrial synthesis of dorzolamide hydrochloride. The parent compound’s synthesis involves multi-step reactions, including sulfonation, amination, and purification, where incomplete ethylation or accidental deethylation can produce the N-deethyl derivative.
Key Reaction Steps Leading to Impurity Formation:
-
Amination Process : Dorzolamide’s synthesis introduces an ethylamino group via reaction with ethylamine. If the amination step is incomplete or if side reactions occur (e.g., hydrolysis), the ethyl group may be lost, yielding N-deethyldorzolamide.
-
Acidic or Basic Conditions : During purification, exposure to strong acids (e.g., HCl in ethanol) or bases (e.g., aqueous ammonia) may strip the ethyl group. For example, adjusting the pH to 8.0–8.5 with ammonia during extraction can destabilize the ethylamino bond.
-
Thermal Degradation : Prolonged drying at elevated temperatures (55°C–60°C) may thermally degrade dorzolamide, leading to deethylation.
Example Process from Patent Data:
In a disclosed method, crude dorzolamide hydrochloride is dissolved in water (225 L) at 20°C–25°C, and aqueous ammonia is added to adjust the pH to 8.0–8.5. Subsequent extraction with ethyl acetate and concentration under vacuum yields a residue. If residual ethylamine is insufficient or side reactions prevail, N-deethyldorzolamide forms and co-crystallizes with the target compound.
Hypothetical Pathway:
-
Reagents : Use of dealkylation agents like iodocyclohexane or strong acids (e.g., HBr in acetic acid) to remove the ethyl group.
-
Reaction Conditions : Heating under reflux in a polar solvent (e.g., methanol) at 60°C–80°C for 6–12 hours.
-
Purification : Isolation via crystallization from ethanol or isopropyl alcohol-methanol mixtures.
Analytical and Purification Challenges
Chromatographic Separation
This compound is challenging to separate from dorzolamide due to structural similarity. High-performance liquid chromatography (HPLC) with a C18 column and mobile phases containing ammonium acetate buffers (pH 4.5) is typically employed.
Typical HPLC Parameters:
| Parameter | Value |
|---|---|
| Column | C18, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | 0.1% TFA in water:acetonitrile (75:25) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Dorzolamide: 8.2 min; N-Deethyldorzolamide: 6.5 min |
Metabolic Pathways In Vivo
N-Deethyldorzolamide is a primary metabolite of dorzolamide, formed via hepatic cytochrome P450-mediated N-deethylation. In clinical studies, steady-state concentrations in red blood cells reach 12–15 µM, though plasma levels remain negligible.
Industrial Implications and Quality Control
As a specified impurity in dorzolamide hydrochloride (EP and USP standards), its concentration must be controlled to ≤0.5%. Manufacturers employ stringent process optimization to minimize deethylation, including:
Chemical Reactions Analysis
Types of Reactions
N-Deethyldorzolamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
N-Deethyldorzolamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of carbonic anhydrase inhibitors.
Biology: Employed in biological studies to understand the role of carbonic anhydrase in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to elevated intraocular pressure.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
N-Deethyldorzolamide hydrochloride exerts its effects by inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium of the eye. This inhibition reduces the production of hydrogen ions, leading to decreased secretion of aqueous humor and subsequently lowering intraocular pressure . The compound binds to the active site of the enzyme, preventing its normal function and thereby reducing fluid production in the eye .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Parameter | N-Deethyldorzolamide Hydrochloride | Dorzolamide Hydrochloride | Dorzolamide Related Compound D |
|---|---|---|---|
| Molecular Formula | C₈H₁₃ClN₂O₄S₃ | C₁₀H₁₆ClN₂O₄S₃ | C₈H₁₂ClN₂O₄S₃ |
| Molecular Weight (g/mol) | 332.85 | 360.90 | 332.85 |
| Key Structural Feature | Lacks ethyl group at amino position | Ethylamino group at position 4 | Identical to N-Deethyldorzolamide |
| CAS Number | 164455-27-0 | 130693-82-2 | 164455-27-0 (synonymous) |
| Role | Metabolite/Impurity | Active Pharmaceutical Ingredient (API) | Pharmacopoeial impurity standard |
Key Observations :
Pharmacological Activity
- Dorzolamide Hydrochloride: Potent carbonic anhydrase inhibitor (CAI) with topical ocular use to reduce intraocular pressure in glaucoma. Its ethylamino group is critical for binding to the enzyme’s active site .
- This compound : As a metabolite, it exhibits reduced CAI activity compared to the parent drug, consistent with structural modifications that impair enzyme binding .
Analytical Methods for Identification and Quantification
Both compounds are analyzed using chromatographic techniques to ensure drug purity:
High-Performance Liquid Chromatography (HPLC): USP monographs specify HPLC for quantifying Dorzolamide and its impurities, including N-Deethyldorzolamide, with system suitability parameters (e.g., retention time, resolution) .
Thin-Layer Chromatography (TLC) :
Spectroscopic Methods :
Regulatory and Quality Control Aspects
- USP Standards: N-Deethyldorzolamide is classified as "Related Compound D" in Dorzolamide monographs, with acceptance criteria for impurities typically ≤0.5% in API batches .
- Synthesis Pathways : Generated during Dorzolamide metabolism (via cytochrome P450 enzymes) and as a degradation product under stress conditions (e.g., heat, pH extremes) .
Biological Activity
N-Deethyldorzolamide hydrochloride is a derivative of dorzolamide, a well-known carbonic anhydrase inhibitor used primarily in the treatment of elevated intraocular pressure in conditions such as glaucoma. This article delves into the biological activity of this compound, exploring its pharmacological properties, metabolic pathways, and clinical implications based on diverse research findings.
Pharmacological Properties
This compound exhibits significant biological activity through its mechanism as a carbonic anhydrase inhibitor. The compound primarily targets carbonic anhydrase II (CA-II), which plays a crucial role in regulating intraocular pressure (IOP) by facilitating bicarbonate ion transport across cell membranes.
- Inhibition Potency :
- Accumulation in Red Blood Cells (RBCs) :
Metabolism and Excretion
The metabolism of this compound involves conversion to a single N-desethyl metabolite. This metabolite has distinct pharmacokinetic properties:
- Plasma Protein Binding : Approximately 33% of dorzolamide binds to plasma proteins, influencing its distribution and elimination .
- Excretion : The drug is primarily excreted unchanged in urine, while the metabolite is also present in urine. After cessation of dosing, the washout from RBCs occurs nonlinearly, leading to a half-life of about four months for the parent compound .
Clinical Studies and Efficacy
Clinical studies have demonstrated the efficacy of dorzolamide hydrochloride (and by extension, its metabolites) in reducing IOP:
- IOP Reduction : In trials involving patients with elevated IOP, mean percent reductions observed were:
- Comparative Efficacy : In a one-year controlled trial comparing dorzolamide hydrochloride with other treatments like betaxolol and timolol, dorzolamide showed comparable efficacy in IOP reduction without significant differences among treatment groups at peak .
Adverse Effects and Safety Profile
While this compound is generally well-tolerated, some local ocular adverse effects have been reported:
- Common Adverse Effects : These include conjunctivitis and eyelid reactions following chronic administration .
- Long-term Safety : Studies have indicated that high doses can lead to urinary bladder papillomas in male rats; however, no such tumors were observed in higher species like dogs or monkeys at equivalent doses .
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
Q & A
Q. What experimental design is optimal for studying the in vitro release kinetics of this compound?
- Methodological Answer : Use a Franz diffusion cell with a synthetic membrane (e.g., cellulose acetate) and receptor medium (pH 7.4 PBS). Apply sink conditions and sample at intervals (0.5, 1, 2, 4, 8, 12 hr). Model kinetics using zero-order (Q = Q₀ + k₀t), Higuchi (Q = k√t), or Korsmeyer-Peppas (Q/Q∞ = ktⁿ) equations. Validate with ANOVA (p < 0.05) .
Q. How can the stereochemical purity of this compound be validated during synthesis?
- Methodological Answer :
- Chiral chromatography : Use a Chiralpak AD-H column (250 × 4.6 mm) with hexane:isopropanol (80:20, 1 mL/min). Retention times for 4S,6S vs. 4R,6R enantiomers should differ by >2 min.
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., +120° to +130° for pure enantiomer).
- Circular dichroism (CD) : Confirm Cotton effect peaks at 220–240 nm .
Q. What strategies mitigate interference from excipients when analyzing this compound in formulations?
- Methodological Answer :
- Sample preparation : Extract using solid-phase extraction (SPE) with C18 cartridges and methanol:water (70:30) eluent.
- HPLC conditions : Optimize gradient elution to separate excipient peaks (e.g., polysorbate-80, PEG) from the analyte.
- Mass spectrometry : Use selective ion monitoring (SIM) for m/z 361.0 to exclude matrix effects .
Q. How does pH influence the solubility and stability of this compound in aqueous buffers?
- Methodological Answer : Conduct solubility studies in phosphate buffers (pH 2–9) at 25°C. Use shake-flask method with HPLC quantification. Stability is optimal at pH 5–6 (t₉₀ >12 months at 25°C). Degradation accelerates below pH 3 (acid hydrolysis) or above pH 8 (oxidative sulfonamide cleavage). Validate via Arrhenius kinetics (Eₐ calculation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
